molecular formula C18H21N7OS B5572612 3-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

3-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No. B5572612
M. Wt: 383.5 g/mol
InChI Key: YOYKWNDJMQPVOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazine derivatives and related compounds has been extensively explored, with methodologies focusing on the incorporation of various functional groups to enhance the compound's reactivity and potential applications. For instance, the synthesis of pyrazolopyridothiazine derivatives involves the reaction of hydrazides with carbon disulfide, potassium hydroxide, and various halides to produce a wide range of compounds with different substituents. These processes highlight the versatility and complexity of synthesizing such molecules, providing a foundation for further modifications and applications (El-Mariah, Hosny, & Deeb, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to the one often involves intricate arrangements of rings and substituents, contributing to their unique physical and chemical properties. The structural confirmation of these compounds is typically achieved through elemental analyses and spectral data, including NMR and IR spectroscopy. This analytical approach ensures the precise determination of the compound's structure, essential for understanding its reactivity and potential applications (Abdelhamid, Fahmi, & Baaiu, 2016).

Chemical Reactions and Properties

Pyridazine and its derivatives undergo a variety of chemical reactions, reflecting their rich chemical properties. These reactions include cyclodehydration, condensation with aldehydes, and reactions with hydrazine hydrate, leading to the formation of triazoles, thiadiazoles, and other cyclic compounds. Such reactions are pivotal for the diversification of the compound's functionality and enhancing its applicability in different chemical contexts (Gaby et al., 2003).

Scientific Research Applications

Antibacterial Properties

3-{4-[(2,4-Dimethyl-1,3-Thiazol-5-Yl)Carbonyl]-1-Piperazinyl}-6-(3-Methyl-1H-Pyrazol-1-Yl)Pyridazine and its derivatives have shown promising antibacterial properties. For instance, a study by Mekky and Sanad (2020) on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which are structurally similar, demonstrated potent antibacterial efficacies. These compounds were effective against various bacterial strains including E. coli, S. aureus, and S. mutans. Moreover, they showed biofilm inhibition activities surpassing that of Ciprofloxacin, a known antibacterial agent. This highlights their potential as effective antibacterial agents in medical research (Mekky & Sanad, 2020).

Antimicrobial and Antifungal Activity

Compounds structurally related to 3-{4-[(2,4-Dimethyl-1,3-Thiazol-5-Yl)Carbonyl]-1-Piperazinyl}-6-(3-Methyl-1H-Pyrazol-1-Yl)Pyridazine have been synthesized and evaluated for antimicrobial and antifungal activities. Zaki, Sayed, and Elroby (2016) synthesized derivatives including pyrazolo[3,4-d]pyridazines which exhibited adequate inhibitory efficiency against both gram-positive and gram-negative bacteria. These derivatives present a significant potential in the development of new antimicrobial agents (Zaki, Sayed, & Elroby, 2016).

Antitumor Properties

The antitumor potential of compounds similar to 3-{4-[(2,4-Dimethyl-1,3-Thiazol-5-Yl)Carbonyl]-1-Piperazinyl}-6-(3-Methyl-1H-Pyrazol-1-Yl)Pyridazine has been explored in various studies. For example, Hamama, Gouda, Badr, and Zoorob (2013) reported on the synthesis and antitumor evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles. Some of these compounds displayed promising cytotoxicity against different cancer cell lines, indicating their potential in cancer research and therapy (Hamama, Gouda, Badr, & Zoorob, 2013).

properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7OS/c1-12-6-7-25(22-12)16-5-4-15(20-21-16)23-8-10-24(11-9-23)18(26)17-13(2)19-14(3)27-17/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYKWNDJMQPVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(N=C(S4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-dimethylthiazol-5-yl)(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

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